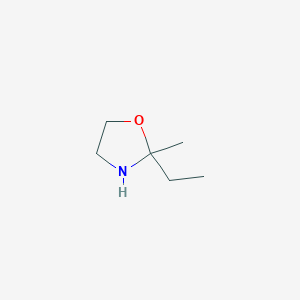

Oxazolidine, 2-ethyl-2-methyl-

Übersicht

Beschreibung

“Oxazolidine, 2-ethyl-2-methyl-” is a type of oxazolidine, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom . It is used as a moisture scavenger in polyurethane and polyurea coatings, sealants, and elastomers .

Synthesis Analysis

The synthesis of functionalized oxazolidines, including “Oxazolidine, 2-ethyl-2-methyl-”, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are grouped into three categories: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The oxygen atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine due to the presence of substituents on carbon and/or nitrogen .Chemical Reactions Analysis

Oxazolidine-based crosslinking reactions are used in coatings. The oxazoline-group containing resin undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .Physical And Chemical Properties Analysis

Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C and a boiling point of 200 °C . Specific properties of “Oxazolidine, 2-ethyl-2-methyl-” are not available in the search results.Wissenschaftliche Forschungsanwendungen

Metabolism and Insecticide Application

Oxazolidine, specifically 2-[methoxy(methylthio)phosphinylimino]-3-ethyl-5-methyl-1,3-oxazolidine, has been investigated for its metabolism within the cotton plant and houseflies, showcasing its potential application as an experimental insecticide. The principal metabolite identified in these studies was the 4-keto derivative, indicating the compound undergoes metabolic transformations that may affect its toxicity and efficacy as an insecticide. This research provides insights into the compound's behavior in biological systems and its potential agricultural applications (Fukuto, Shrivastava, & Black, 1972).

Chemical Synthesis and Characterization

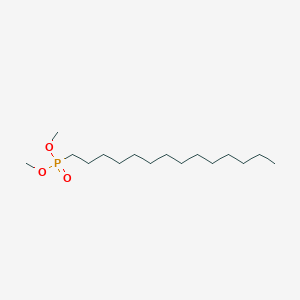

Another study focused on the preparation and characterization of diastereoisomers of phosphoryl-imino-oxazolidines, providing valuable data on the structural and electronic properties of these compounds. The research involved reacting 2-imino-3-ethyl-5-methyl-1,3-oxazolidine with dimethyl phosphorochloridothionate, leading to the synthesis of oxazolidine derivatives. This work contributes to the understanding of oxazolidine chemistry and its potential applications in various fields (Tseng, Smith, & Gaughan, 1970).

Enzymatic Synthesis and Biocatalysis

The enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate has been explored, highlighting oxazolidines' role in biocatalytic processes. This study used various immobilized lipases, with Candida antarctica lipase B identified as the most effective catalyst. The research offers insights into the mechanisms and kinetics of these reactions, opening avenues for synthesizing oxazolidine derivatives through green chemistry approaches (Yadav & Pawar, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

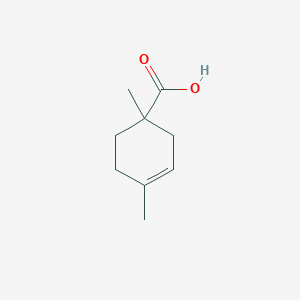

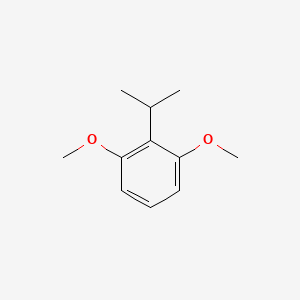

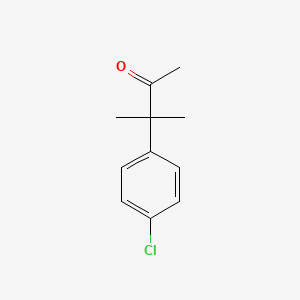

Recent advancements in the synthesis of oxazolines, including “Oxazolidine, 2-ethyl-2-methyl-”, have been made using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The coatings industry is also exploring new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies .

Eigenschaften

IUPAC Name |

2-ethyl-2-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXSRVCJDFTLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299107 | |

| Record name | Oxazolidine, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolidine, 2-ethyl-2-methyl- | |

CAS RN |

17026-89-0 | |

| Record name | NSC128273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazolidine, 2-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

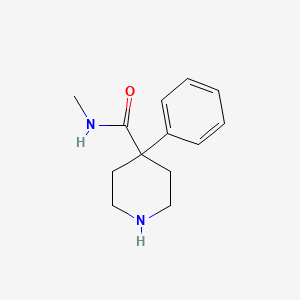

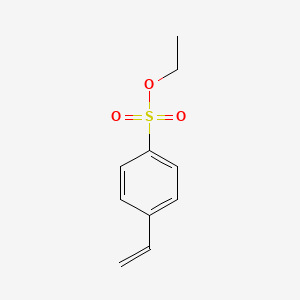

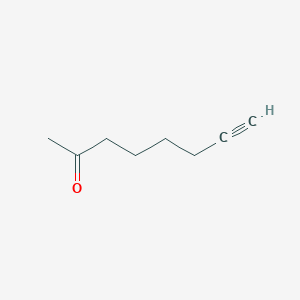

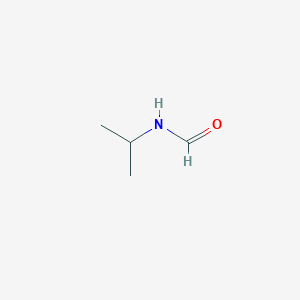

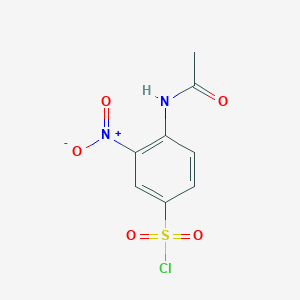

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.